N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide
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Overview
Description
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide, also known as Mecam, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexenecarboxamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, this compound has been shown to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic effects in animal models of pain, as well as anti-inflammatory effects in models of inflammation. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide in lab experiments is its well-characterized pharmacological profile. This makes it a useful tool for studying the mechanisms underlying various physiological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms underlying its pharmacological effects, which could lead to the development of more targeted therapies. Finally, there is also interest in developing more efficient synthesis methods for this compound, which could make it more widely available for research purposes.
Synthesis Methods
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide involves the reaction of 2-methoxyphenylacetic acid with cyclohexanone in the presence of an acid catalyst. The resulting product is then subjected to a reductive amination reaction with 2-methoxyphenethylamine to yield this compound in high purity.
Scientific Research Applications
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)cyclohex-3-enecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-11-7-6-10-14(15)16(21-2)12-18-17(19)13-8-4-3-5-9-13/h3-4,6-7,10-11,13,16H,5,8-9,12H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADIWAJQPNXYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2CCC=CC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.